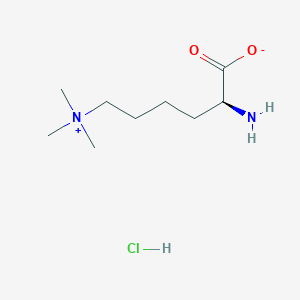
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is a non-protein amino acid that plays a crucial role in the biosynthesis of carnitine. Carnitine is essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is primarily used in lysine methylation modification assays and purifications .
准备方法
Synthetic Routes and Reaction Conditions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride can be synthesized through the methylation of lysine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction typically proceeds as follows:
- Lysine is dissolved in a suitable solvent like water or methanol.
- A base such as sodium hydroxide is added to deprotonate the amino group.
- Methylating agents are then introduced to the solution, leading to the formation of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
- The product is then purified and converted to its hydrochloride salt form by adding hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the methylation reaction.
- Continuous monitoring of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as crystallization and chromatography to isolate the final product .
化学反应分析
Types of Reactions: Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to lysine or other intermediates.
Substitution: The trimethylammonium group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: N-oxides of Nepsilon,Nepsilon,Nepsilon-Trimethyllysine.
Reduction: Lysine or partially methylated lysine derivatives.
Substitution: Various substituted lysine derivatives
科学研究应用
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in the study of lysine methylation and its effects on protein function.
Biology: Plays a role in the biosynthesis of carnitine, which is crucial for fatty acid metabolism.
Medicine: Investigated for its potential in treating metabolic disorders related to carnitine deficiency.
Industry: Used in the production of supplements and pharmaceuticals targeting carnitine biosynthesis
作用机制
Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride exerts its effects by participating in the biosynthesis of carnitine. The breakdown of endogenous proteins containing Nepsilon,Nepsilon,Nepsilon-Trimethyllysine residues is the starting point for carnitine biosynthesis. This process involves several enzymatic steps, ultimately leading to the formation of carnitine, which is essential for transporting fatty acids into the mitochondria for energy production .
相似化合物的比较
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride
- Nepsilon-Methyllysine hydrochloride
- Lysine hydrochloride
Comparison:
- Nepsilon,Nepsilon,Nepsilon-Trimethyllysine hydrochloride is unique due to its three methyl groups attached to the epsilon amino group of lysine, which significantly impacts its role in carnitine biosynthesis.
- Nepsilon,Nepsilon-Dimethyllysine hydrochloride and Nepsilon-Methyllysine hydrochloride have fewer methyl groups, affecting their biological activity and applications.
- Lysine hydrochloride lacks methyl groups, making it a basic building block for proteins but not directly involved in carnitine biosynthesis .
属性
CAS 编号 |
55528-53-5 |
|---|---|
分子式 |
C9H21ClN2O2 |
分子量 |
224.73 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-(trimethylazaniumyl)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-11(2,3)7-5-4-6-8(10)9(12)13;/h8H,4-7,10H2,1-3H3;1H/t8-;/m0./s1 |
InChI 键 |
ZKIJKCHCMFGMCM-QRPNPIFTSA-N |
手性 SMILES |
C[N+](C)(C)CCCC[C@@H](C(=O)[O-])N.Cl |
规范 SMILES |
C[N+](C)(C)CCCCC(C(=O)[O-])N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


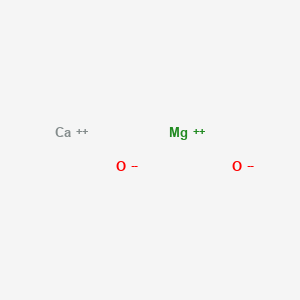
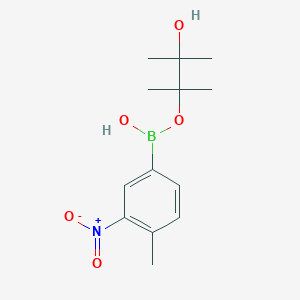
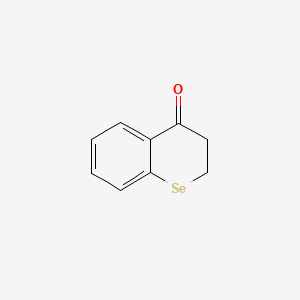
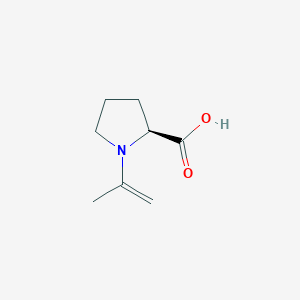
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
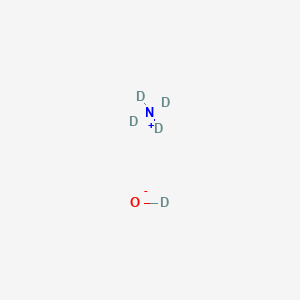
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)

![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
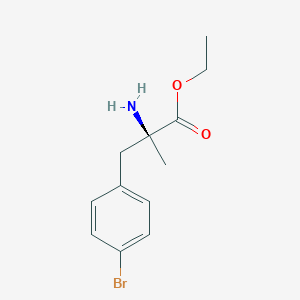
![1-[(2,2,2-Trichloroethoxy)carbonyl]-piperidine-2-carboxylic acid](/img/structure/B13819040.png)
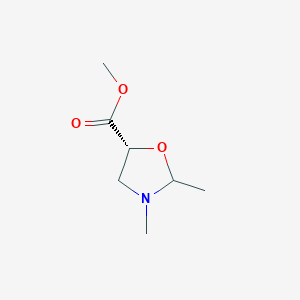
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
